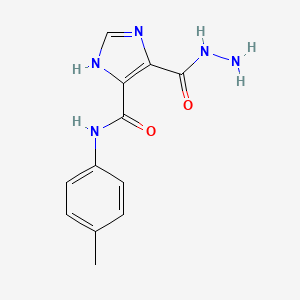

5-肼基羰基-1H-咪唑-4-羧酸对甲苯酰胺

描述

The compound "5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide" is a derivative of hydrazinoimidazole, which is a class of compounds that have been studied for their diverse chemical properties and potential applications in various fields of chemistry and biochemistry. The hydrazino group attached to the imidazole ring is a key functional group that can participate in a variety of chemical reactions, making these compounds interesting targets for synthesis and study.

Synthesis Analysis

The synthesis of hydrazinoimidazole derivatives can be achieved through different methods. One approach involves the regioselective hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate in a metal-free environment, which is notable for its functional group tolerance and efficiency in expanding molecular diversity . Another method includes the reduction of diazoimidazoles with stannous chloride to produce derivatives of 5 (or 4)-hydrazinoimidazole-4 (or 5)-carboxylic acid, leading to the synthesis of various hydrazones and semicarbazides . Additionally, the hydrazinolysis of imidazo[5,1-c][1,2,4]-triazines and diazonium coupling reactions have been used to synthesize pyrazol-4-ylidenehydrazinoimidazoles .

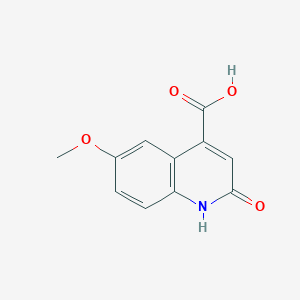

Molecular Structure Analysis

The molecular structure of hydrazinoimidazole derivatives is characterized by the presence of a hydrazino group attached to an imidazole ring. This structure can be further modified by introducing various substituents, which can significantly alter the chemical and physical properties of the compound. For instance, the introduction of a p-tolylamide group would likely increase the compound's hydrophobic character and could affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Hydrazinoimidazole derivatives are versatile in chemical reactions due to the reactivity of the hydrazino group. They can undergo ring-opening reactions, as seen with 4-(substituted)imidazo[5,1-c][1,2,4]triazine-8-carboxamides, which yield substituted (pyrazol-4-ylidenehydrazino)imidazole-4-carboxamides upon treatment with hydrazine . These compounds can also participate in diazonium coupling reactions to produce intensely colored azo compounds, which can further undergo cyclization to form purine derivatives .

Physical and Chemical Properties Analysis

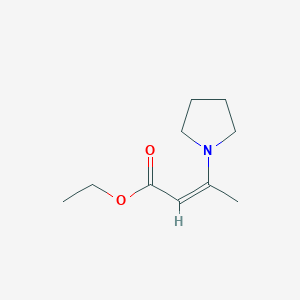

The physical and chemical properties of hydrazinoimidazole derivatives are influenced by their molecular structure. The presence of the hydrazino group contributes to their reactivity, while the nature of other substituents affects properties such as solubility, stability, and reactivity. For example, a benzothiazole-conjugated oxazoline moiety has been shown to be an effective derivatization reagent for carboxylic acids in high-performance liquid chromatography due to its sensitivity and separability . The synthesis of imidazo[1,2-b]pyrazol-2-ones, another related heterocyclic system, demonstrates the potential for diverse chemical applications based on the manipulation of the hydrazinoimidazole framework .

科学研究应用

基因编辑

该化合物在基因编辑技术中具有潜在的应用。 肼基的存在可以用于合成用于基因编辑工具(如 CRISPR/Cas9)的新型试剂或中间体,这些工具需要对遗传物质进行精确的修饰 .

蛋白质组学研究

作为蛋白质组学研究工具,该化合物可能参与蛋白质组及其功能的研究。 它可用于标记或修饰蛋白质或肽,以研究其结构、功能和相互作用 .

药物开发

咪唑衍生物以其治疗潜力而闻名。 该化合物可作为合成具有抗菌、抗真菌、抗病毒和抗炎等特性的药物的前体 .

功能分子合成

咪唑环是日常应用中使用的功能分子中的关键成分。 该化合物可用于合成各种功能材料,包括用于太阳能电池的染料和催化剂 .

化学选择性酯化

属性

IUPAC Name |

4-(hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-7-2-4-8(5-3-7)16-11(18)9-10(12(19)17-13)15-6-14-9/h2-6H,13H2,1H3,(H,14,15)(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBISWCGGLARJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356409 | |

| Record name | 4-(Hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

89562-41-4 | |

| Record name | 4-[[(4-Methylphenyl)amino]carbonyl]-1H-imidazole-5-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89562-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-](/img/structure/B1299023.png)

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)

![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)

![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)